molecular formula C25H38O4 B1231220 Thorectandrol E

Thorectandrol E

Cat. No.: B1231220
M. Wt: 402.6 g/mol
InChI Key: YPTKOYKREVMBEA-RRKHDEDVSA-N
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Description

. These compounds are structurally defined by their 25-carbon terpenoid backbone, characterized via NMR spectroscopy and circular dichroism (CD) to establish relative and absolute stereochemistry, respectively. Both Thorectandrols A and B exhibit cytotoxic activity against melanoma (MALME-3M) and breast cancer (MCF-7) cell lines at concentrations of 30–40 µg/mL . Given the naming convention, Thorectandrol E is likely a structurally analogous sesterterpene within the same family, though its specific data (e.g., isolation, structure, or bioactivity) are absent in the provided sources.

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

3-[(E,1S)-6-[(1S,2R,3R,4aS,8aS)-3-hydroxy-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-1-hydroxy-4-methylhex-3-enyl]-2H-furan-5-one

InChI

InChI=1S/C25H38O4/c1-16(9-10-20(26)19-13-23(28)29-15-19)11-12-24(4)18(3)21(27)14-25(5)17(2)7-6-8-22(24)25/h9,13,18,20-22,26-27H,2,6-8,10-12,14-15H2,1,3-5H3/b16-9+/t18-,20-,21+,22-,24+,25+/m0/s1

InChI Key

YPTKOYKREVMBEA-RRKHDEDVSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@]2([C@H]([C@]1(C)CC/C(=C/C[C@@H](C3=CC(=O)OC3)O)/C)CCCC2=C)C)O

Canonical SMILES

CC1C(CC2(C(C1(C)CCC(=CCC(C3=CC(=O)OC3)O)C)CCCC2=C)C)O

Synonyms

thorectandrol E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on Thorectandrols A and B and their structurally related compound palauolol , as detailed in the evidence.

Table 1: Comparative Analysis of Thorectandrols A, B, and Palauolol

Property Thorectandrol A Thorectandrol B Palauolol
Source Marine sponge Thorectandra sp. Marine sponge Thorectandra sp. Marine sponge (unspecified species)
Structural Class Sesterterpene Sesterterpene Diterpene
Key Stereochemistry Defined via NOE and CD Defined via NOE and CD Not specified in evidence
Bioactivity Cytotoxic (IC₅₀: 30–40 µg/mL against MALME-3M and MCF-7) Cytotoxic (IC₅₀: 30–40 µg/mL against MALME-3M and MCF-7) Cytotoxic (activity comparable to Thorectandrols A/B)
Differentiating Features Unique hydroxylation pattern Distinct side-chain stereochemistry Smaller carbon skeleton (20 vs. 25 carbons)

Key Findings:

Structural Divergence: Thorectandrols A and B share a 25-carbon sesterterpene framework, while palauolol is a diterpene (20 carbons), implying differences in biosynthesis and functional group arrangement .

Taxonomic Specificity: Thorectandrols A/B are isolated from Thorectandra sp., whereas palauolol’s origin is less specified, indicating possible ecological or evolutionary divergence in terpenoid production among sponges .

Q & A

Q. What are the established protocols for synthesizing Thorectandrol E, and how can reproducibility be ensured across laboratories?

Methodological Answer: Synthesis protocols should include detailed steps for precursor selection, reaction conditions (temperature, catalysts, solvent systems), and purification techniques (e.g., column chromatography, HPLC). Reproducibility requires rigorous documentation of variables like reaction time, pH, and temperature gradients. Cross-validation via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY, HSQC) are essential for elucidating molecular structure. Circular dichroism (CD) spectroscopy can determine stereochemistry. Pairing these with HPLC-UV or LC-MS ensures purity assessment and quantitation .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacological or ecological roles?

Methodological Answer: Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND bioactivity"). Filter for peer-reviewed studies post-2015 to prioritize recent findings. Categorize results by biological targets (e.g., enzyme inhibition, cytotoxicity) and note understudied areas, such as ecological interactions or metabolomic pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., varying IC₅₀ values across studies) be resolved methodologically?

Methodological Answer: Perform meta-analysis using standardized assays (e.g., consistent cell lines, incubation times) and control for variables like solvent effects (DMSO vs. ethanol). Validate results via dose-response curves and statistical tests (e.g., ANOVA with post-hoc Tukey). Cross-reference experimental conditions with published protocols to identify discrepancies in methodology .

Q. What computational strategies are recommended to model this compound’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) for preliminary binding affinity predictions. Follow with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability and conformational changes over time. Validate in silico results with experimental binding assays (e.g., SPR, ITC) .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems (e.g., microbiome or multi-organ models)?

Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) to map pathway perturbations. Use organ-on-a-chip systems or 3D co-culture models to simulate physiological complexity. Include controls for off-target effects (e.g., CRISPR knockouts, siRNA silencing) and validate findings with orthogonal assays .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data of this compound in longitudinal studies?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to estimate LD₅₀/LC₅₀ values. Use survival analysis (Kaplan-Meier, Cox proportional hazards) for time-to-event data. Address censored data with maximum likelihood estimation and report confidence intervals to quantify uncertainty .

Q. How can researchers ensure ethical and ecologically valid sampling when studying this compound in marine environments?

Methodological Answer: Follow IUCN guidelines for non-destructive sampling of marine sponges (source organisms). Use GIS mapping to document collection sites and avoid overharvesting. For in situ studies, employ passive sampling devices to monitor this compound levels without disrupting ecosystems .

Methodological Considerations

  • Data Presentation : Use tables to summarize bioactivity data (e.g., IC₅₀, EC₅₀ values) and figures for structural models or metabolic pathways. Avoid redundant data visualizations; ensure all charts include error bars and statistical significance annotations .
  • Critical Analysis : Discuss limitations such as assay sensitivity or model organism relevance. Compare findings with structurally analogous compounds to contextualize novelty .
  • Interdisciplinary Collaboration : Partner with marine biologists for ecological studies or pharmacologists for mechanistic validation to strengthen experimental design .

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